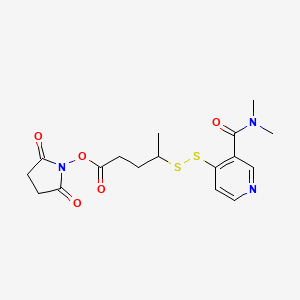
2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMAC-SPP, also known as N,N-Dimethylacetamide-Succinimidyl 4-(p-maleimidophenyl)butyrate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPP ensures controlled drug release, optimizing the effectiveness of ADCs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPP involves several steps, starting with the preparation of N,N-Dimethylacetamide (DMAC). The primary raw materials for DMAC synthesis are dimethylamine and acetic anhydride. The reaction process includes:
Raw Material Preparation: Dimethylamine and acetic anhydride are prepared in a molar ratio of 1:1.1-1.2.
Reaction Process: The mixture is stirred at a controlled temperature to ensure complete mixing. The reaction generates a significant amount of heat, requiring cooling to maintain the desired temperature.
Post-Treatment: The reaction mixture is distilled to separate the DMAC product, which is then purified.
Industrial Production Methods
In industrial settings, the production of DMAC involves large-scale reactors and continuous distillation processes to ensure high purity and yield. Safety measures are crucial due to the generation of irritating gases during the reaction .
Análisis De Reacciones Químicas
DMAC-SPP undergoes various chemical reactions, including:
Oxidation: DMAC can be oxidized to produce formaldehyde-related derivatives.
Thermal Decomposition: At high temperatures, DMAC decomposes, generating toxic gases.
Hydrolysis: In the presence of acids, DMAC undergoes hydrolysis to produce acetic acid and dimethylamine.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are formaldehyde derivatives, acetic acid, and dimethylamine .
Aplicaciones Científicas De Investigación
DMAC-SPP has a wide range of applications in scientific research, including:
Mecanismo De Acción
DMAC-SPP functions as a cleavable linker in ADCs. It joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of DMAC-SPP ensures that the drug is released in a controlled manner, optimizing the therapeutic effect. The molecular targets and pathways involved include the specific binding of the antibody to the target cell, followed by the internalization and release of the cytotoxic drug .
Comparación Con Compuestos Similares
DMAC-SPP is unique compared to other similar compounds due to its cleavable nature, which allows for controlled drug release. Similar compounds include:
Succinic Anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester): A heterobifunctional crosslinking agent used in ADC synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
DMAC-SPP’s cleavable nature distinguishes it from these compounds, providing a significant advantage in controlled drug delivery .
Propiedades
Fórmula molecular |
C17H21N3O5S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoate |
InChI |
InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3 |
Clave InChI |
AFGUQHOCEUTKEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


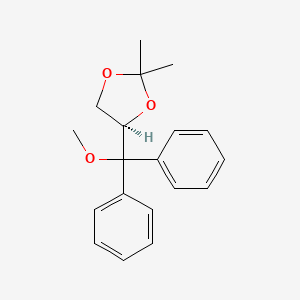
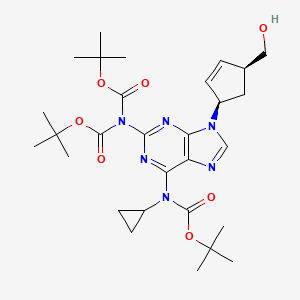

![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

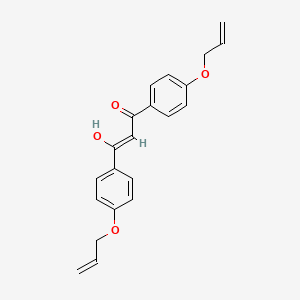
![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
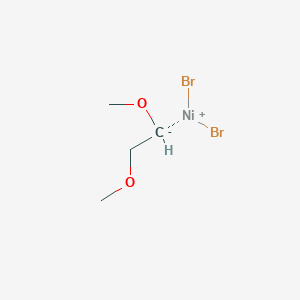

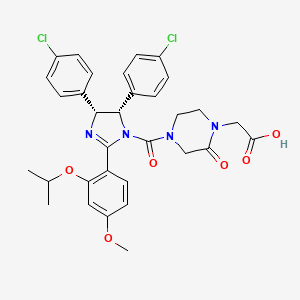


![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

